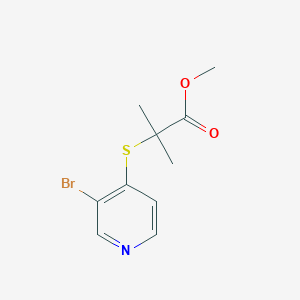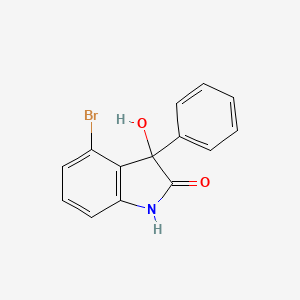
4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dehydrokievitone is an isoflavonoid compound extracted from the roots of Erythrina sacleuxii. It has garnered significant attention due to its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) infections . This compound is known for its ability to inhibit alpha-hemolysin activity, a toxin secreted by Staphylococcus aureus, without affecting bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol, followed by dehydration of the benzoate obtained from the reaction . This process yields a mixture of 8-prenylisoflavone and its regioisomer, which is then treated with aqueous mercury(II) nitrate to isolate 8-prenylisoflavone. Hydrolysis of this compound results in the formation of 2,3-Dehydrokievitone .
Industrial Production Methods: Industrial production methods for 2,3-Dehydrokievitone are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dehydrokievitone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,3-Dehydrokievitone to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted isoflavonoids.
Wissenschaftliche Forschungsanwendungen
2,3-Dehydrokievitone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: The compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents and preservatives.
Wirkmechanismus
2,3-Dehydrokievitone exerts its effects by inhibiting the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus . This inhibition occurs through indirect binding to the toxin, reducing its expression at the mRNA and protein levels . The compound also decreases the transcription levels of accessory gene regulator A (agrA), further suppressing the toxin’s activity . Additionally, 2,3-Dehydrokievitone has cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
8-Prenylisoflavone: A regioisomer of 2,3-Dehydrokievitone with similar antimicrobial properties.
2,3-Dehydrokievitone Tetramethyl Ether: A derivative with modified chemical properties.
Uniqueness: 2,3-Dehydrokievitone is unique due to its dual antimicrobial and cytotoxic activities. Its ability to inhibit alpha-hemolysin without affecting bacterial growth makes it a promising candidate for developing antivirulence agents . Additionally, its cytotoxic effects on cancer cells highlight its potential as a therapeutic agent in oncology .
Eigenschaften
Molekularformel |
C20H24O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |
InChI-Schlüssel |
GUMJOCWLYUKEOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


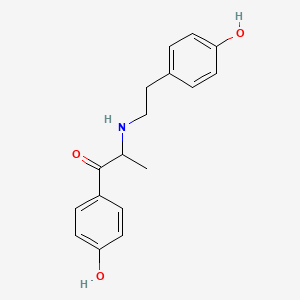
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
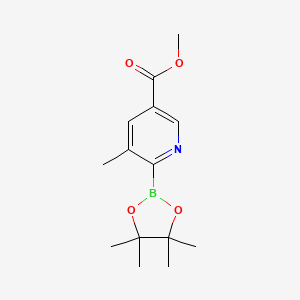
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
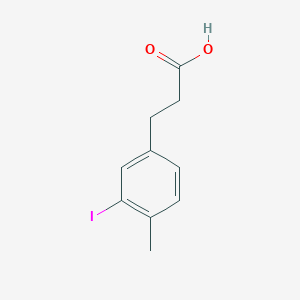
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
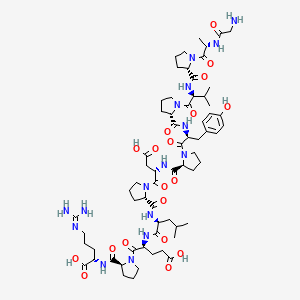
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)


